2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide
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Overview
Description
2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a quinoline core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide
- 2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxylic acid
- 2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H20Cl2N2O |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H20Cl2N2O/c1-14-8-10-18(12-15(14)2)28-25(30)23-16(3)24(19-11-9-17(26)13-21(19)27)29-22-7-5-4-6-20(22)23/h4-13H,1-3H3,(H,28,30) |
InChI Key |
XHBAOQCMQIWRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C)C |
Origin of Product |
United States |
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